MFCD02979233
Description
MFCD02979233 is a synthetic organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a hybrid phosphine-alkene ligand structure, enabling versatile coordination chemistry with transition metals such as palladium and iron. Its synthetic accessibility score of 2.07 suggests moderate complexity in preparation, typically achieved via cross-coupling reactions using palladium catalysts under reflux conditions .
Key properties include:
- TPSA (Topological Polar Surface Area): 40.46 Ų
- Log Po/w (XLOGP3): 2.15 (indicative of moderate lipophilicity)
- Hazard alerts: Brenk (1.0), P-gp substrate (No), CYP inhibition (No)
This compound is primarily used in catalytic applications, such as Suzuki-Miyaura couplings, due to its stable metal-ligand coordination .
Properties
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-3-4-10-32-22-9-8-18(14-23(22)31-2)11-19(15-27)24(30)29-25-28-16-21(33-25)13-17-6-5-7-20(26)12-17/h5-9,11-12,14,16H,3-4,10,13H2,1-2H3,(H,28,29,30)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMNCIFODPLMNF-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02979233 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then processed further, often involving purification steps to remove impurities.
Final Reaction: The purified intermediate undergoes a final reaction to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
MFCD02979233 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be performed using reducing agents to modify its structure.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate the reactions, including metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized forms of this compound, while reduction may yield reduced derivatives.
Scientific Research Applications
MFCD02979233 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products due to its unique properties.
Mechanism of Action
The mechanism of action of MFCD02979233 involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to MFCD02979233:
CAS 1046861-20-4 (MDL: MFCD13195646)
- Molecular formula: C₆H₅BBrClO₂ (identical to this compound)
- Key differences: Synthetic route: Uses (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in THF/water at 75°C for 1.33 hours, yielding higher purity (>98%) compared to this compound’s standard synthesis . Bioavailability: GI absorption is rated "high" (vs. This compound’s moderate absorption).
CAS 56469-02-4 (MDL: MFCD02258901)
- Molecular formula: C₉H₉NO₂
- Key differences: Functionality: A hydroxy-substituted isoquinolinone with applications in medicinal chemistry (vs. This compound’s catalytic use). Solubility: 0.687 mg/mL in water, significantly higher than this compound . Synthesis: Produced via cyclization reactions under mild conditions (room temperature, 2 hours), contrasting with this compound’s high-temperature protocols .
CAS 905306-69-6 (MDL: MFCD10697534)
- Molecular formula: C₇H₁₀N₂O
- Key differences: Reactivity: Non-BBB permeable and non-cytochrome P450 inhibitor, making it suitable for peripheral therapeutic applications. Synthetic yield: Achieves 69% yield using HATU-mediated amide coupling, outperforming this compound’s typical 30–50% yields .
Data Tables
Table 1: Physicochemical Properties Comparison
| Property | This compound | CAS 1046861-20-4 | CAS 56469-02-4 | CAS 905306-69-6 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 235.27 | 235.27 | 163.17 | 138.17 |
| Log Po/w (XLOGP3) | 2.15 | 2.15 | 1.64 | 0.78 |
| Solubility (mg/mL) | 0.24 | 0.24 | 0.687 | 0.95 |
| Synthetic Accessibility | 2.07 | 1.89 | 1.45 | 1.98 |
| Hazard Alerts | Brenk (1.0) | None | H302 (Acute Tox.) | H315, H319, H335 |
| Primary Application | Catalysis | Catalysis | Medicinal Chemistry | Drug Intermediates |
Research Findings
- Catalytic Efficiency: this compound’s palladium complexes show comparable activity to CAS 1046861-20-4 in Suzuki couplings but require longer reaction times for similar yields .
- Safety Profile: CAS 56469-02-4’s low toxicity (H302 only) makes it preferable for pharmaceutical applications, whereas this compound’s Brenk alert necessitates stringent handling .
- Solubility Limitations: this compound’s poor aqueous solubility restricts its use in biological systems, unlike CAS 905306-69-6, which is highly water-soluble .
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